![molecular formula C14H13N3O4 B2601552 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide CAS No. 1210194-09-4](/img/structure/B2601552.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C12H14N2O4 . It has a molecular weight of 250.25 g/mol . The IUPAC name for this compound is methyl N - (4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . The compound also contains a carboxamide group and an isoxazole ring . The exact 3D conformation of the molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The isoxazole ring could participate in cycloaddition reactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.25 g/mol and a computed XLogP3-AA value of 0.7, which provides an estimate of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 67.9 Ų, which can influence its ability to cross biological membranes .
Scientific Research Applications
Synthesis and Antibacterial Properties
A study on the design, synthesis, and QSAR studies of novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlights the importance of structural modifications to enhance microbial inhibition. This suggests that compounds structurally similar to "N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide" might also possess significant antibacterial properties (Palkar et al., 2017).
Antihypertensive Activity
Research on nonpeptide angiotensin II receptor antagonists, which differ from previous series by offering potent antihypertensive effects upon oral administration, indicates the potential of structurally related compounds for hypertension treatment (Carini et al., 1991).
Anti-cancer Activity
A study on dibenzoazepine-fused hybrid structures containing isoxazolines and their anti-cancer activity against various cancer cell lines suggests the utility of such compounds in cancer research. This indicates the potential research application of compounds like "N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide" in developing new anti-cancer agents (Sadashiva et al., 2012).
Antiallergic Potential
Investigations into new compounds with antiallergic activity, such as those modifying the release profiles of bioactive compounds and reducing toxicity, hint at the broader applications of structurally similar molecules in treating allergic reactions (Harada et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-6-7-20-11-3-2-9(8-10(11)14(17)19)16-13(18)12-4-5-15-21-12/h2-5,8H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIYBJRWRBMSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)
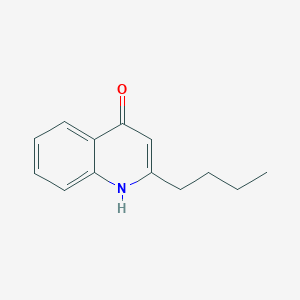
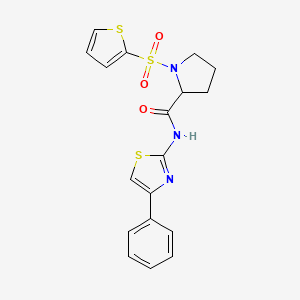

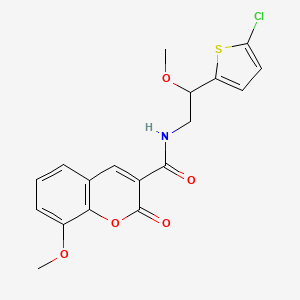
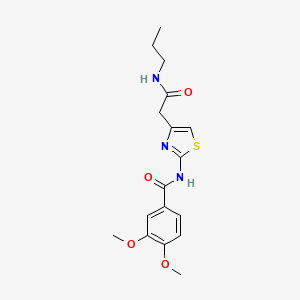
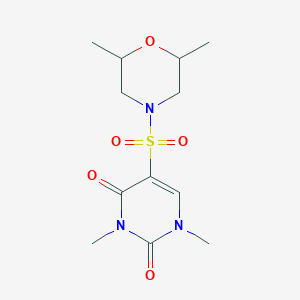

![6,7-Dimethoxy-4-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}quinoline-3-carbonitrile](/img/structure/B2601485.png)
![N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2601487.png)
![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)